Cas no 2228786-07-8 (1-(4-Bromo-3-methylbutyl)pyrrolidine)

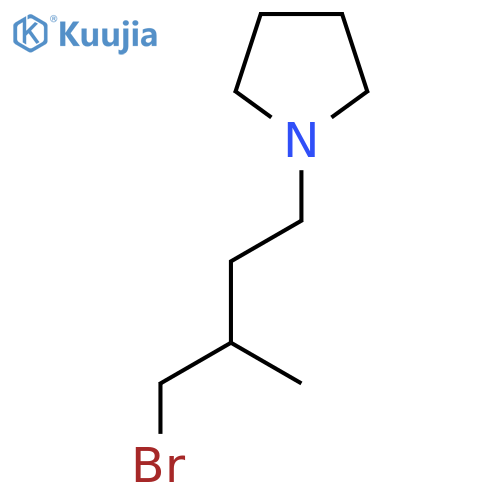

2228786-07-8 structure

商品名:1-(4-Bromo-3-methylbutyl)pyrrolidine

1-(4-Bromo-3-methylbutyl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 1-(4-bromo-3-methylbutyl)pyrrolidine

- 2228786-07-8

- EN300-1918848

- 1-(4-Bromo-3-methylbutyl)pyrrolidine

-

- インチ: 1S/C9H18BrN/c1-9(8-10)4-7-11-5-2-3-6-11/h9H,2-8H2,1H3

- InChIKey: CLVWHMRIZQVVQP-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)CCN1CCCC1

計算された属性

- せいみつぶんしりょう: 219.06226g/mol

- どういたいしつりょう: 219.06226g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 99.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

1-(4-Bromo-3-methylbutyl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918848-0.1g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 0.1g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-0.5g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 0.5g |

$1165.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-2.5g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-1.0g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1918848-1g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-5g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 5g |

$3520.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-10g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-0.25g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 0.25g |

$1117.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-0.05g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1918848-5.0g |

1-(4-bromo-3-methylbutyl)pyrrolidine |

2228786-07-8 | 5g |

$3520.0 | 2023-06-02 |

1-(4-Bromo-3-methylbutyl)pyrrolidine 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

2228786-07-8 (1-(4-Bromo-3-methylbutyl)pyrrolidine) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬